Lixazinone sulfate
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Overview
Description
Lixazinone sulfate is a potent and selective inhibitor of cyclic adenosine monophosphate phosphodiesterase (type IV) isolated from human platelets. It exhibits significant inhibitory effects on cardiac membrane-bound phosphodiesterase and is known for its potential cardiotonic and antithrombotic properties. This compound is primarily used to increase cardiac output in the treatment of congestive heart failure and to suppress folic acid-induced proliferation of rat tubular epithelial cells .
Preparation Methods
The synthesis of Lixazinone sulfate involves several steps, including the preparation of the core structure and subsequent functionalizationIndustrial production methods may involve optimization of reaction conditions to enhance yield and purity, including the use of specific solvents, catalysts, and temperature control .
Chemical Reactions Analysis
Lixazinone sulfate undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its pharmacological activity.
Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, which can replace specific functional groups on the molecule.
Hydrolysis: This reaction involves the cleavage of chemical bonds by the addition of water, which can lead to the formation of different products.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Lixazinone sulfate has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the inhibition of cyclic adenosine monophosphate phosphodiesterase.
Biology: this compound is used to investigate the role of cyclic adenosine monophosphate in cellular signaling pathways.
Medicine: It is explored for its potential therapeutic effects in treating congestive heart failure and other cardiovascular diseases.
Mechanism of Action
Lixazinone sulfate exerts its effects by selectively inhibiting the high-affinity form of cyclic adenosine monophosphate phosphodiesterase (type IV) in human platelets. This inhibition reduces both the maximum velocity and substrate affinity of the enzyme, leading to increased levels of cyclic adenosine monophosphate. The elevated cyclic adenosine monophosphate levels result in enhanced cardiac output and reduced platelet aggregation, contributing to its cardiotonic and antithrombotic properties .
Comparison with Similar Compounds
Lixazinone sulfate is unique in its high selectivity for the platelet high-affinity enzyme and its significant inhibitory effects on cardiac membrane-bound phosphodiesterase. Similar compounds include:
Cilostazol: Another phosphodiesterase inhibitor with antiplatelet and vasodilatory effects.
Dipyridamole: A phosphodiesterase inhibitor used to prevent blood clots and improve blood flow.
Milrinone: A phosphodiesterase inhibitor with inotropic and vasodilatory effects, used in the treatment of heart failure.
Compared to these compounds, this compound exhibits a higher selectivity for cyclic adenosine monophosphate phosphodiesterase (type IV) and has distinct pharmacological properties .
Properties
CAS No. |
101626-67-9 |
---|---|
Molecular Formula |
C21H32N4O8S |
Molecular Weight |
500.6 g/mol |
IUPAC Name |
N-cyclohexyl-N-methyl-4-[(2-oxo-3,5-dihydro-1H-imidazo[2,1-b]quinazolin-7-yl)oxy]butanamide;sulfuric acid;hydrate |
InChI |
InChI=1S/C21H28N4O3.H2O4S.H2O/c1-24(16-6-3-2-4-7-16)20(27)8-5-11-28-17-9-10-18-15(12-17)13-25-14-19(26)23-21(25)22-18;1-5(2,3)4;/h9-10,12,16H,2-8,11,13-14H2,1H3,(H,22,23,26);(H2,1,2,3,4);1H2 |
InChI Key |
IXJGUUXNDBSBPT-UHFFFAOYSA-N |
Isomeric SMILES |
CN(C1CCCCC1)C(=O)CCCOC2=CC3=C(C=C2)NC4=NC(=O)CN4C3.O.OS(=O)(=O)O |
SMILES |
CN(C1CCCCC1)C(=O)CCCOC2=CC3=C(C=C2)N=C4NC(=O)CN4C3.O.OS(=O)(=O)O |
Canonical SMILES |
CN(C1CCCCC1)C(=O)CCCOC2=CC3=C(C=C2)N=C4NC(=O)CN4C3.O.OS(=O)(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Lixazinone sulfate; RS-82856; RS 82856; RS82856; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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